5-Bromo-6-methoxypicolinic acid
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Overview
Description
5-Bromo-6-methoxypicolinic acid: is a chemical compound with the molecular formula C7H6BrNO3 It is a derivative of picolinic acid, where the bromine atom is substituted at the 5th position and the methoxy group at the 6th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-6-methoxypicolinic acid involves the reaction of 5-bromo-6-chloropicolinic acid with sodium methoxide in methanol. The reaction mixture is heated at 80°C for 18 hours, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-6-methoxypicolinic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in methanol or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of derivatives with different substituents at the 5th position.
Oxidation: Formation of 5-bromo-6-formylpicolinic acid or 5-bromo-6-carboxypicolinic acid.
Reduction: Formation of 5-bromo-6-hydroxypicolinic acid.
Scientific Research Applications
Chemistry: 5-Bromo-6-methoxypicolinic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of brominated and methoxylated pyridine derivatives with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxypicolinic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine and methoxy groups can influence the binding affinity and specificity of the compound towards these targets, thereby modulating their biological activity.
Comparison with Similar Compounds
- 6-Bromo-5-methoxypicolinic acid
- 6-Bromo-4-methoxypicolinic acid
- 6-Bromo-4-chloropicolinic acid
- 6-Bromo-4-nitropicolinic acid
Comparison: 5-Bromo-6-methoxypicolinic acid is unique due to the specific positions of the bromine and methoxy groups on the pyridine ring. This structural arrangement can result in different chemical reactivity and biological activity compared to its analogs. For example, the position of the methoxy group can influence the compound’s electron density and steric hindrance, affecting its interactions with other molecules.
Properties
IUPAC Name |
5-bromo-6-methoxypyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-6-4(8)2-3-5(9-6)7(10)11/h2-3H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHBRPSPSCCVPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704718 |
Source
|
Record name | 5-Bromo-6-methoxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214334-70-9 |
Source
|
Record name | 5-Bromo-6-methoxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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